Benzphenazone

Description

Benzphenazone (or benzophenazine derivatives) belongs to a class of nitrogen-containing heterocyclic compounds characterized by a fused benzene-phenazine structure. These compounds exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Synthetic routes for this compound derivatives often involve condensation reactions, microwave-assisted synthesis, or ultrasound-mediated methods, emphasizing green chemistry approaches to enhance efficiency and reduce waste . Their structural versatility allows functionalization at multiple sites, enabling tailored pharmacological profiles. Benzphenazones are particularly notable for their role as intermediates in synthesizing fused heterocycles, which are critical in drug discovery .

Properties

Molecular Formula |

C13H8Cl4N2 |

|---|---|

Molecular Weight |

334 g/mol |

IUPAC Name |

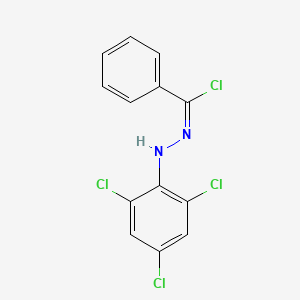

(E)-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C13H8Cl4N2/c14-9-6-10(15)12(11(16)7-9)18-19-13(17)8-4-2-1-3-5-8/h1-7,18H/b19-13+ |

InChI Key |

QVMATSPQIBFRPZ-CPNJWEJPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |

Synonyms |

banamite |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of benzphenazone can be contextualized by comparing it to structurally related heterocyclic compounds, such as benzimidazoles, benzoxazoles, benzothiazoles, and benzisoxazoles. Below is a detailed analysis:

Benzimidazoles

- Structure : Comprise a benzene fused to an imidazole ring.

- Biological Activities: Antioxidant, antiviral, and antiulcer agents (e.g., 2-benzylaminobenzimidazoles show radical-scavenging activity) .

- Synthesis : Typically via condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions .

- Key Differences : Benzimidazoles lack the extended conjugated system of benzphenazones, reducing their UV absorption properties but enhancing metabolic stability .

Benzoxazoles

- Structure : Benzene fused to an oxazole ring.

- Biological Activities : Anti-Alzheimer’s activity (e.g., benzoxazole-oxadiazole derivatives inhibit acetylcholinesterase) .

- Synthesis: Multi-step procedures involving cyclization of 2-aminophenol derivatives .

- Key Differences : The oxygen atom in benzoxazoles increases polarity compared to benzphenazones, influencing solubility and membrane permeability .

Benzothiazoles

- Structure : Benzene fused to a thiazole ring.

- Biological Activities: Antitubercular, antifungal, and anticancer effects (e.g., 2-aminobenzothiazoles inhibit Mycobacterium tuberculosis) .

- Synthesis: Cyclization of 2-aminothiophenol with carboxylic acids or via Suzuki coupling .

- Key Differences : The sulfur atom in benzothiazoles enhances metal-chelating capacity, a feature less prominent in benzphenazones .

Benzisoxazoles

- Structure : Benzene fused to an isoxazole ring.

- Biological Activities : Neuroleptic and sedative effects (e.g., risperidone derivatives) .

- Synthesis : Cyclization of hydroxylamine derivatives with diketones .

- Key Differences : The isoxazole ring’s labile oxygen-nitrogen bond makes benzisoxazoles more reactive under acidic conditions compared to benzphenazones .

Data Tables: Structural and Functional Comparison

Detailed Research Findings

- This compound vs. Benzimidazoles : Benzphenazones exhibit broader-spectrum antimicrobial activity due to their planar structure, which facilitates DNA intercalation. However, benzimidazoles show superior antioxidant efficacy, attributed to electron-donating substituents like methoxy groups .

- Synthetic Efficiency : this compound synthesis via microwave irradiation achieves >85% yield in 30 minutes, outperforming traditional methods for benzoxazoles (60% yield in 8 hours) .

- Thermal Stability : Benzothiazoles decompose at 250°C, whereas benzphenazones are stable up to 300°C, making them suitable for high-temperature industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.